Halofantrine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de halofantrine est un médicament antimalarique synthétique utilisé principalement pour le traitement du paludisme grave. Il appartient à la classe des composés phénanthrènes, qui comprend la quinine et la luméfantrine . Le chlorhydrate de halofantrine est connu pour sa capacité à inhiber la polymérisation des molécules d'hème, empoisonnant ainsi le parasite du paludisme avec ses propres déchets .

Méthodes De Préparation

La préparation du chlorhydrate de halofantrine implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante utilise l'acide 4-trifluorométhyl-2-(3,5-dichlorophényl)phénylacétique comme matière de départ . La synthèse implique généralement plusieurs étapes, notamment la formation de composés intermédiaires et leur conversion ultérieure en chlorhydrate de halofantrine. Les méthodes de production industrielle utilisent souvent des techniques avancées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Metabolic Pathways and Biotransformation

Halofantrine undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation to form its major active metabolite, N-desbutylhalofantrine .

- Stereoselectivity : The (+)-enantiomer of halofantrine is metabolized faster than the (−)-enantiomer, leading to differential accumulation and cardiotoxicity risks .

Heme Polymerization Inhibition

Halofantrine disrupts Plasmodium digestion by forming complexes with ferriprotoporphyrin IX (FPIX), preventing its detoxification into hemozoin .

| Target | Mechanism | Effect |

|---|---|---|

| FPIX | Binding to FPIX via π-π stacking | - Blocks heme polymerization . |

| Competitive inhibition of heme polymerase | - Parasite death due to oxidative stress . |

- Structure-Activity : The trifluoromethyl and dichlorophenanthrene groups enhance FPIX binding affinity .

HERG Potassium Channel Blockade

Halofantrine and N-desbutylhalofantrine inhibit the human ether-à-go-go-related gene (HERG) K⁺ channels, causing QT prolongation .

| Compound | IC₅₀ (HERG Block) | Binding Site |

|---|---|---|

| Halofantrine | 21.6 nM | Open/inactivated state |

| N-Desbutylhalofantrine | 71.7 nM | Similar to parent drug |

- Irreversibility : Both compounds exhibit nearly irreversible binding to HERG channels, with minimal recovery upon washout .

Oxidative Stress Modulation

This compound enhances oxidative damage in fungal pathogens by inhibiting antioxidant defenses, synergizing with agents like plumbagin and H₂O₂ .

Drug-Drug Interactions

Halofantrine’s metabolism and toxicity are influenced by concomitant medications:

| Interacting Drug | Effect | Mechanism |

|---|---|---|

| Mefloquine | ↑ Halofantrine plasma levels | CYP3A4 inhibition . |

| Ketoconazole | ↑ QT prolongation risk | CYP3A4-mediated metabolite accumulation . |

Degradation Reactions

Under acidic conditions, this compound undergoes hydrolysis, releasing HCl and forming degradants .

| Condition | Degradation Product | Toxicity |

|---|---|---|

| pH < 3 | Deschloro derivatives | - Reduced antimalarial activity . |

| UV exposure | Oxidized phenanthrene products | - Potential carcinogenicity . |

Applications De Recherche Scientifique

Antimalarial Applications

Mechanism of Action

Halofantrine is classified as a blood schizonticide, effective against Plasmodium falciparum, including strains resistant to chloroquine and mefloquine. Its mechanism involves the inhibition of heme polymerization, leading to the accumulation of toxic heme derivatives within the parasite .

Clinical Efficacy

Two notable clinical trials conducted in Malawi demonstrated halofantrine's effectiveness in treating malaria. In the first trial, a single dose of 16 mg/kg resulted in a 38% recrudescence rate after 14 days. However, a subsequent trial with a regimen of 8 mg/kg every six hours for three doses achieved a remarkable 96% cure rate among children .

| Study | Dosage | Cure Rate | Recrudescence Rate |

|---|---|---|---|

| Trial 1 | 16 mg/kg (single dose) | 62% (not specified) | 38% |

| Trial 2 | 8 mg/kg (3 doses) | 96% | Not reported |

Antifungal Applications

Recent studies have explored halofantrine's potential as an antifungal agent, particularly against Candida albicans. Research indicates that halofantrine can enhance the efficacy of oxidative damage agents like plumbagin and menadione by inhibiting the oxidative stress response in C. albicans cells. This suggests that halofantrine may augment the fungicidal effects of these agents, presenting a novel therapeutic approach for invasive candidiasis .

Case Study: Antifungal Efficacy

In a laboratory setting, halofantrine was tested alongside various oxidative agents against C. albicans. The results showed that halofantrine significantly increased the antifungal activity by suppressing the fungus's antioxidant defenses, which are crucial for its survival under oxidative stress conditions .

| Agent Tested | Effectiveness with Halofantrine |

|---|---|

| Plumbagin | Enhanced antifungal activity |

| Menadione | Enhanced antifungal activity |

| H2O2 | Enhanced antifungal activity |

Pharmacokinetics and Safety Profile

Halofantrine is administered orally and exhibits erratic absorption that is improved when taken with fatty foods. The drug has a half-life ranging from 6 to 10 days, with peak plasma concentrations occurring approximately 16 hours post-administration .

Adverse Effects

While generally well-tolerated, halofantrine can cause significant side effects, including:

- Cardiac arrhythmias due to QT prolongation

- Gastrointestinal disturbances (e.g., abdominal pain, diarrhea)

- Allergic reactions (e.g., urticaria)

Due to its potential for cardiotoxicity, caution is advised when prescribing halofantrine, particularly in patients with preexisting cardiac conditions or those taking other medications that may exacerbate these risks .

Mécanisme D'action

The mechanism of action of halofantrine hydrochloride involves the inhibition of heme polymerase, an enzyme used by malaria parasites to detoxify heme. By inhibiting this enzyme, this compound causes the accumulation of toxic heme molecules, leading to the death of the parasite . Additionally, this compound has been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to malaria parasites .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de halofantrine est similaire à d'autres composés antimalariques tels que la quinine et la luméfantrine. Il est unique en sa capacité à inhiber l'hème polymérase et à se lier à la plasmépsine . D'autres composés similaires incluent :

Quinine : Un alcaloïde utilisé pour traiter le paludisme, connu pour sa capacité à interférer avec la capacité du parasite à digérer l'hémoglobine.

Luméfantrine : Un médicament antimalarique synthétique souvent utilisé en association avec l'artéméther pour le traitement du paludisme.

Le chlorhydrate de halofantrine se distingue par son mécanisme d'action unique et son efficacité contre les souches multirésistantes du paludisme .

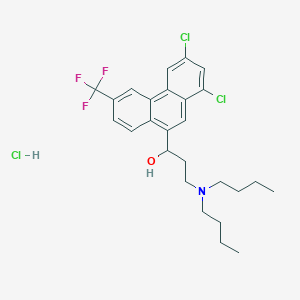

Propriétés

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.